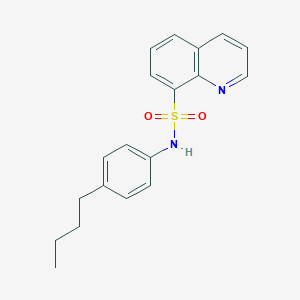![molecular formula C23H15ClN2O2 B281198 1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound that belongs to the class of naphthoquinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with a naphthoquinone derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinoline derivatives.
科学研究应用
1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of 1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting or activating their functions.
Pathways: It may interfere with cellular signaling pathways, leading to effects such as apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.
相似化合物的比较
Similar Compounds
- 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 1-[(4-fluorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 1-[(4-methylphenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Uniqueness
1-(4-chloroanilino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher potency in certain biological assays compared to its analogs, making it a valuable candidate for further research and development.
属性
分子式 |
C23H15ClN2O2 |
|---|---|
分子量 |
386.8 g/mol |
IUPAC 名称 |
16-(4-chloroanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C23H15ClN2O2/c1-26-18-8-4-7-17-19(18)20(15-5-2-3-6-16(15)22(17)27)21(23(26)28)25-14-11-9-13(24)10-12-14/h2-12,25H,1H3 |
InChI 键 |
UDQSOTQVMLMKFO-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5C3=O |
规范 SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


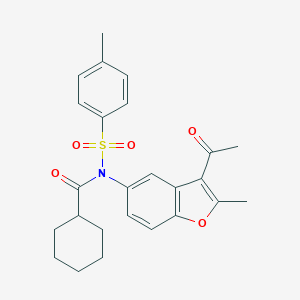
![4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281118.png)
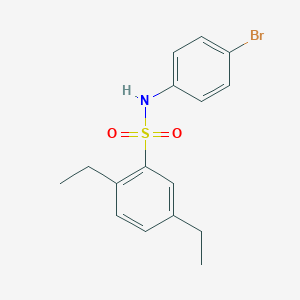
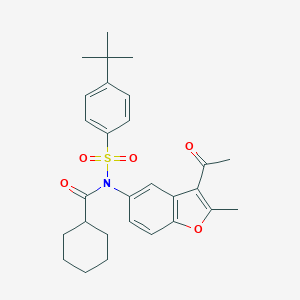
![N-(2-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281122.png)
![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![METHYL 5-[N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281126.png)
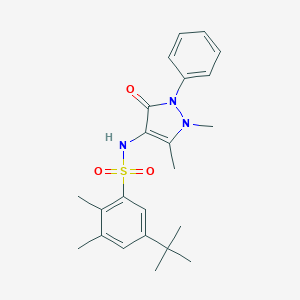
![4-chloro-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281132.png)

![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)
